Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone

Pharmaceutical impurity profiling HPLC method validation Amiodarone hydrochloride quality control

Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone (CAS 1391052-69-9) is a structurally defined process-related impurity of the antiarrhythmic drug amiodarone, designated Amiodarone Impurity 15 in compendial and regulatory frameworks. This benzofuran derivative possesses the molecular formula C20H20O4 and a molecular weight of 324.37 g/mol, making it approximately half the mass of the parent drug due to the absence of two iodine atoms and the diethylaminoethyl side chain.

Molecular Formula C20H20O4
Molecular Weight 324.376
CAS No. 1391052-69-9
Cat. No. B589392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone
CAS1391052-69-9
Synonyms[2-[(1RS)-1-Methoxybutyl]benzofuran-3-yl]-4-hydroxy-methanone
Molecular FormulaC20H20O4
Molecular Weight324.376
Structural Identifiers
SMILESCCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O)OC
InChIInChI=1S/C20H20O4/c1-3-6-17(23-2)20-18(15-7-4-5-8-16(15)24-20)19(22)13-9-11-14(21)12-10-13/h4-5,7-12,17,21H,3,6H2,1-2H3
InChIKeyPTBKCIBTSCQQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone (CAS 1391052-69-9): Amiodarone Impurity 15 Reference Standard for Pharmaceutical Quality Control


Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone (CAS 1391052-69-9) is a structurally defined process-related impurity of the antiarrhythmic drug amiodarone, designated Amiodarone Impurity 15 in compendial and regulatory frameworks [1]. This benzofuran derivative possesses the molecular formula C20H20O4 and a molecular weight of 324.37 g/mol, making it approximately half the mass of the parent drug due to the absence of two iodine atoms and the diethylaminoethyl side chain . It is classified as a non-iodinated, de-aminated amiodarone analogue retaining a 1'-methoxy substituent on the butyl side chain, and is supplied as a light yellow to yellow solid with certified purity ≥95% by HPLC, accompanied by full characterization data (COA, 1H-NMR, MS, HPLC chromatograms) for use as a reference standard in pharmaceutical impurity profiling .

Why Generic Amiodarone Impurity Standards Cannot Substitute for Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone (CAS 1391052-69-9) in Regulated Pharmaceutical Analysis


Substitution of this specific impurity reference standard with another amiodarone-related compound is analytically invalid because each impurity exhibits a unique chromatographic retention time, distinct UV absorption profile, and characteristic mass spectrometric fragmentation pattern. Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone lacks both iodine atoms present in the parent drug and most other amiodarone impurities, which fundamentally alters its reversed-phase retention behavior and its molar extinction coefficient at the 240 nm detection wavelength specified in USP and EP monographs [1]. In regulated pharmaceutical quality control under ICH Q3A/Q3B guidelines, quantification of each specified impurity requires a reference standard of the exact same chemical entity; use of a surrogate standard produces inaccurate response factors and risks either false compliance or false rejection of drug substance batches [2]. The patent literature confirms that this impurity cannot be adequately resolved under the same chromatographic conditions used for other amiodarone impurities (A–E, G, 9, 13, 16), necessitating a dedicated buffer system at pH 4.85–4.95 for acceptable peak separation [3].

Quantitative Differentiation Evidence for Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone (CAS 1391052-69-9) Against Closest Amiodarone Impurity Comparators


HPLC Method Condition Segregation: Impurity 15 Requires a Distinct Buffer pH of 4.85–4.95 Versus pH 5.95–6.05 for Other Amiodarone Impurities

Patent CN110261508B explicitly segregates amiodarone impurities into two chromatographic condition groups. Impurity 15 (Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone) is assigned to Condition B using an acetic acid–ammonium acetate buffer at pH 4.85–4.95, whereas impurities A, B, C, D, E, G, 9, 13, and 16 are analyzed under Condition A with a buffer at pH 5.95–6.05 [1]. This pH differential of 1.0–1.1 units reflects the altered ionization behavior of this compound due to the absence of the basic diethylaminoethyl moiety (predicted pKa 7.65 versus ~8.7 for amiodarone). A procurement implication is immediate: a laboratory conducting amiodarone impurity analysis by the compendial method cannot simply replace Impurity 15 with a similar-looking impurity standard without also adjusting the mobile phase buffer system, or else the peak will either co-elute with another impurity or fail to meet system suitability resolution requirements of NLT 1.5 from the main peak [1].

Pharmaceutical impurity profiling HPLC method validation Amiodarone hydrochloride quality control

Molecular Weight Reduction of 49.7% Versus Amiodarone Drives Divergent Chromatographic Retention and MS Detection Sensitivity

Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone (C20H20O4, MW 324.37) exhibits a molecular weight that is 49.7% lower than amiodarone itself (C25H29I2NO3, MW 645.3 g/mol) [1]. This mass deficit is driven by the loss of two iodine atoms (combined atomic mass 253.8 Da) and the diethylaminoethyl group (86.1 Da), partially offset by the gain of a methoxy substituent (30.0 Da). Published work by Medvedovici et al. (2004) demonstrated that the two iodine atoms in amiodarone and related compounds produce a distinct reversed-phase retention mechanism compared to non-iodinated organic compounds, with retention being disproportionately influenced by the polarizable iodine atoms [2]. Consequently, this non-iodinated impurity elutes with substantially different retention behavior, and its lower molecular weight shifts its mass spectrometric detection into a different m/z range (protonated [M+H]+ at m/z 325.14 versus m/z 646.1+ for amiodarone), requiring separate MRM transitions in LC-MS/MS methods [2].

LC-MS impurity identification Amiodarone related substances Benzofuran derivatives

Calculated LogP of 4.47 Indicates Approximately 2.5-log-Unit Lower Lipophilicity Versus Amiodarone, Impacting Extraction Recovery and Column Selection

The predicted LogP of Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone is 4.47 (calculated via fragment-based method) , compared to an experimentally determined or predicted LogP of approximately 7.0 for amiodarone [1]. This difference of roughly 2.5 log units corresponds to an approximately 316-fold difference in octanol/water partition coefficient, meaning the parent drug is over 300 times more lipophilic than this impurity. The reduced lipophilicity stems from removal of the two hydrophobic iodine atoms and the diethylaminoethyl group. In practical terms, this impurity will exhibit significantly shorter retention on reversed-phase C18 columns under identical mobile phase conditions, will partition differently during liquid-liquid extraction sample preparation, and will have different solubility characteristics (soluble in dichloromethane and ethyl acetate, but only slightly soluble in chloroform) versus amiodarone .

Physicochemical profiling LogP determination Amiodarone impurity characterization

Certified Purity of ≥95% by HPLC with Multi-Technique Characterization Package Meets Regulatory Reference Standard Requirements

Commercial suppliers provide Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone with a certified purity of ≥95% by HPLC, accompanied by a comprehensive characterization package including Certificate of Analysis (COA), 1H-NMR spectrum, mass spectrum (MS), and HPLC chromatogram . This purity level meets the threshold for use as a reference standard in pharmaceutical impurity quantification per ICH Q3A guidelines, which require impurity standards of known identity and purity for accurate response factor determination [1]. In comparison, the USP monograph for amiodarone hydrochloride specifies that individual impurity reference standards, such as USP Amiodarone Related Compound D and E, are provided with assigned purity values traceable to compendial standards [1]. The availability of full spectral documentation for the target compound allows an analytical laboratory to verify identity independently via retention time matching, UV spectral overlay, and mass confirmation, reducing the risk of misidentification that can occur when only a limited CoA is supplied.

Reference standard certification Pharmaceutical impurity analysis COA documentation

Procurement Pricing Differential: CAS 1391052-69-9 at $285.90/5 mg (Aladdin) Versus $380/5 mg (SCBT) Reflects Divergent Supply Chain Positioning

Two identified supply channels for Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone show a price spread of $94.10 per 5 mg unit ($285.90 at Aladdin Scientific versus $380.00 at Santa Cruz Biotechnology) . This 33% price difference is material for laboratories procuring multiple impurity reference standards for a full amiodarone impurity profiling study, which may require 10–15 individual impurity standards. In the broader amiodarone impurity reference standard market, pricing typically ranges from $250 to $500 per 5 mg for specialized, non-compendial impurities . The Aladdin supply, with an 8–12 week lead time, contrasts with SCBT's catalog availability, presenting a trade-off between cost and delivery speed that procurement officers must evaluate against project timelines .

Reference standard procurement Amiodarone impurity cost analysis Laboratory supply chain

Procurement-Ready Application Scenarios for Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone (CAS 1391052-69-9) as a Pharmaceutical Impurity Reference Standard


Quantitative Determination of Impurity 15 in Amiodarone Hydrochloride Drug Substance for ANDA Filing and Batch Release Testing

This compound serves as the authentic reference standard for quantifying Amiodarone Impurity 15 in amiodarone hydrochloride active pharmaceutical ingredient (API) to meet ICH Q3A thresholds. The patent CN110261508B demonstrates that Impurity 15 requires a dedicated chromatographic condition (buffer pH 4.85–4.95, Condition B) for adequate resolution from other impurities and the main peak, with a resolution requirement of NLT 1.5 [1]. A validated HPLC method using this reference standard enables accurate determination of Impurity 15 at levels down to the ICH reporting threshold of 0.05%, supporting ANDA submissions and commercial batch release under cGMP. The 95%+ purity with full COA, NMR, MS, and HPLC documentation provides the traceability required by FDA and EMA reviewers .

Stability-Indicating Method Development and Forced Degradation Studies for Amiodarone Drug Products

As a non-iodinated, de-aminated amiodarone derivative, this impurity may form under specific degradation conditions, particularly oxidative or photolytic stress. Its distinct LogP of 4.47 (versus ~7.0 for amiodarone) results in different chromatographic retention, making it a critical marker for method specificity during forced degradation studies . Inclusion of this standard in a stability-indicating method ensures that any increase in Impurity 15 levels during long-term or accelerated stability studies can be accurately quantified, satisfying ICH Q1A(R2) requirements for stability testing of drug substances and products.

LC-MS/MS Impurity Profiling and Identification in Amiodarone Metabolite Research

In metabolite identification and impurity profiling studies using LC-MS/MS, this compound provides a retention time and mass spectral reference point distinct from iodinated amiodarone-related substances. The protonated molecular ion [M+H]+ at m/z 325.14 is well separated from amiodarone (m/z 646.1) and other mono-iodinated impurities, allowing unambiguous identification in complex biological or pharmaceutical matrices [2]. This application is particularly relevant for research groups investigating amiodarone metabolism, drug-drug interactions, or pulmonary toxicity mechanisms, where differentiation between desethylamiodarone, de-iodinated metabolites, and process impurities is essential.

System Suitability Testing and Column Qualification for Compendial Amiodarone Monograph Methods

Because Impurity 15 requires a distinct buffer pH (4.85–4.95) for optimal separation, as disclosed in patent CN110261508B, this compound can be used as a resolution probe to evaluate column performance and mobile phase suitability in amiodarone-related substances testing [1]. If the peak symmetry or resolution of Impurity 15 falls outside acceptance criteria, the analyst can identify column degradation or buffer preparation errors before committing valuable sample material, reducing method failure rates in routine QC laboratories and supporting the analytical quality by design (AQbD) framework outlined in Karmarkar et al. (2014) [3].

Quote Request

Request a Quote for Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.